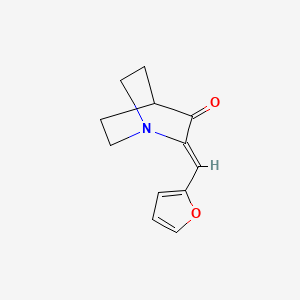![molecular formula C17H25N3O3S B5569712 3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)
3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, including compounds similar to the one , involves various strategies aimed at exploring their potential as antihypertensive agents or for other therapeutic applications. For instance, a series of derivatives were synthesized to screen for antihypertensive activity, employing modifications at specific positions to investigate the impact on biological activity (J. Caroon et al., 1981). Moreover, novel derivatives were prepared to assess their inhibitory action on neural Ca-uptake, suggesting a methodical approach to enhancing therapeutic efficacy (E. Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of derivatives similar to the target compound has been extensively studied, with X-ray crystallography providing detailed insights into their conformation and spatial arrangement. For example, the structure of a related tricyclic product was determined, highlighting the stereochemistry and molecular conformation of such compounds (A. M. Mara et al., 1982).
Applications De Recherche Scientifique
Metabolism and Disposition Studies
Research on the disposition and metabolism of compounds similar to "3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" often involves detailed pharmacokinetic studies. For example, the study by Renzulli et al. (2011) on the orexin 1 and 2 receptor antagonist SB-649868, a compound with a thiazolyl carbonyl moiety, demonstrates the process of how such compounds are metabolized and eliminated in humans, primarily via feces and urine, and identifies the principal circulating components in plasma extracts (Renzulli et al., 2011).
Toxicology and Safety Assessment
Investigations into the safety and potential toxicity of compounds are critical for understanding their suitability for further development. For instance, Krieger and Thongsinthusak (1993) evaluated the metabolism of the fungicide captan, identifying stable metabolites in human subjects, which aids in assessing occupational exposure risks (Krieger & Thongsinthusak, 1993). Such research is essential for compounds with potential environmental and human health impacts.
Mechanistic Studies and Receptor Interactions
Understanding the interaction of compounds with biological receptors is crucial for elucidating their pharmacological effects. Laere et al. (2008) provided insights into the dynamic receptor occupancy imaging of TPA023B, highlighting the methodological approaches to study how compounds selectively activate certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, offering a model for similar studies on related compounds (Laere et al., 2008).
Clinical Implications and Road Traffic Safety
Research also extends to the clinical implications of compound exposure, including effects on human psychomotor performance and safety. Adamowicz and Lechowicz (2015) discussed the influence of the synthetic cannabinoid UR-144 on human psychomotor performance, underlining the importance of understanding the behavioral and cognitive effects of compounds for public safety and legal considerations (Adamowicz & Lechowicz, 2015).
Propriétés
IUPAC Name |
8-(4-methyl-1,3-thiazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-4-5-12(2)20-10-17(23-16(20)22)6-8-19(9-7-17)15(21)14-13(3)18-11-24-14/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKZFWBBVUPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C(N=CS3)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)
![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)


![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)
